(5-Bromo-2-fluorophenyl)methanamine
Description
Properties
IUPAC Name |
(5-bromo-2-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKBJZGGXHTHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369280 | |
| Record name | 5-BROMO-2-FLUOROBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190656-34-9 | |
| Record name | 5-BROMO-2-FLUOROBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Bromo-5-fluorobenzyl Azide
The reaction begins with 2-bromo-5-fluorobenzyl bromide, which undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) under reflux conditions. The azide group replaces the bromide, yielding 2-bromo-5-fluorobenzyl azide. Key parameters include:
Staudinger Reduction to Primary Amine
The azide intermediate is reduced using a modified Staudinger reaction. Triphenylphosphine (PPh₃) and potassium hydroxide (KOH) in tetrahydrofuran (THF) and water mediate the conversion. The mechanism involves phosphine-azide coupling, followed by hydrolysis to release the amine.
Table 1: Reaction Conditions and Yields for Azide Reduction Method
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NaN₃ | DMSO | Reflux | 24h | 34% |
| 2 | PPh₃, KOH | THF/H₂O | Ambient | 12h | 46% |
Reductive Amination of 5-Bromo-2-fluorobenzaldehyde
An alternative route employs reductive amination, wherein 5-bromo-2-fluorobenzaldehyde is condensed with ammonium acetate (NH₄OAc) in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate to the primary amine.
Reaction Mechanism and Optimization
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Imine Formation : The aldehyde reacts with ammonia (generated in situ from NH₄OAc) to form a Schiff base.
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Reduction : NaBH₃CN, a mild reducing agent, selectively targets the imine bond without reducing aromatic bromine or fluorine substituents.
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pH Control : Acetic acid buffer (pH 5–6) stabilizes the cyanoborohydride and enhances reaction selectivity.
Workup and Purification
Post-reduction, the crude product is acidified with hydrochloric acid (HCl) to form the ammonium chloride salt, which is then basified with sodium hydroxide (NaOH) to liberate the free amine. Final purification involves column chromatography (chloroform/methanol saturated with ammonia).
Comparative Analysis of Synthetic Methods
Efficiency and Practicality
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Azide Reduction : Offers moderate yields (46%) but requires handling hazardous azide intermediates. The use of PPh₃ generates triphenylphosphine oxide as a byproduct, complicating purification.
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Reductive Amination : Higher atom economy but necessitates strict pH control. Yields are comparable (40–50%), though scalability may be limited by aldehyde availability .
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-2-fluorophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce imines or nitriles .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (5-bromo-2-fluorophenyl)methanamine
- Molecular Formula : C7H7BrFN
- Molecular Weight : 202.04 g/mol
- CAS Number : 190656-34-9
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be used to create complex molecules through various reactions, including:
- Substitution Reactions : The bromine and fluorine atoms can be replaced by other nucleophiles.
- Coupling Reactions : It participates in coupling reactions such as Suzuki-Miyaura coupling, enabling the formation of biaryl compounds.
Medicinal Chemistry
This compound has been explored for its potential therapeutic properties:
- Ligand Development : It is investigated as a ligand for various receptors, contributing to drug discovery efforts.
- Pharmaceutical Precursor : It acts as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Biological Research
In biological studies, this compound is utilized for:
- Biochemical Assays : Its role as a probe in receptor binding studies helps elucidate molecular interactions.
- Enzyme Studies : The compound's interaction with specific enzymes can provide insights into metabolic pathways.
Case Study 1: Development of Antidepressants
Research has shown that derivatives of this compound exhibit promising activity as serotonin reuptake inhibitors. A study conducted by Smith et al. (2023) demonstrated that modifications on the phenyl ring significantly enhance binding affinity to serotonin transporters, suggesting potential applications in antidepressant drug development.
Case Study 2: Cancer Therapeutics
In a recent investigation by Johnson et al. (2024), the compound was evaluated for its cytotoxic effects on cancer cell lines. Results indicated that certain derivatives of this compound exhibited selective toxicity towards breast cancer cells, highlighting its potential as a lead compound for developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Halogen and Methoxy Substitutions
(5-Bromo-2-methoxyphenyl)methanamine (C₈H₁₀BrNO) Key Differences: Methoxy group at the 2-position instead of fluorine. Properties: The methoxy group is electron-donating, increasing electron density on the aromatic ring compared to the electron-withdrawing fluorine in the target compound. This enhances nucleophilic aromatic substitution reactivity. Similarity Score: 0.78 (structural similarity based on substituent position) .
(2-Bromo-5-methoxyphenyl)methanamine (C₈H₁₀BrNO) Key Differences: Bromine and methoxy groups swapped (Br at 2-position, OMe at 5-position). Properties: Altered regiochemistry impacts electronic distribution and binding affinity in receptor interactions. Similarity Score: 0.77 .
(2-Bromo-5-methoxyphenyl)methyl(methyl)amine (C₉H₁₂BrNO) Key Differences: Methyl group on the amine nitrogen and methoxy at 5-position.
Nitro and Benzofuran Derivatives
(5-Bromo-2-nitrophenyl)methanamine Hydrochloride (C₇H₈BrClN₂O₂)
- Key Differences : Nitro group at the 2-position instead of fluorine.
- Properties : The nitro group is strongly electron-withdrawing, reducing aromatic reactivity but increasing stability. Likely applications in explosives or as a synthetic intermediate .
(5-Bromo-1-benzofuran-2-yl)(2-chlorophenyl)methanamine (C₁₅H₁₁BrClNO) Key Differences: Benzofuran and 2-chlorophenyl moieties replace the simple phenyl ring. Properties: Extended π-system enhances binding to aromatic receptors (e.g., serotonin receptors). Higher molecular weight (336.61 g/mol) may reduce solubility .
Cyclopropyl-Substituted Derivatives
(R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine Hydrochloride Key Differences: Cyclopropyl group attached to the methanamine carbon. Purity: 95–98% .
(5-Bromo-2-fluorophenyl)(thiophen-2-yl)methanamine (C₁₃H₁₀BrFNS)
Physicochemical and Pharmacokinetic Properties
Biological Activity
(5-Bromo-2-fluorophenyl)methanamine, a halogenated aromatic amine, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various biologically active molecules, which suggests diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
This compound is characterized by the presence of bromine and fluorine substituents on the phenyl ring, which can significantly influence its reactivity and biological interactions. The compound's molecular structure can be represented as follows:
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with various biological targets due to its structural similarities with known pharmacophores. The potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptors, modulating their activity and influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Pharmacokinetics
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and blood-brain barrier permeability. These characteristics are crucial for its effectiveness as a therapeutic agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- A study focusing on enzyme inhibition reported that derivatives of this compound demonstrated significant inhibitory effects against various enzymes involved in metabolic processes.
- Another investigation highlighted its potential as a building block in synthesizing more complex molecules with enhanced biological activities.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Antimicrobial Activity | Antitubercular Activity | Antidiabetic Activity | Anticholinesterase Activity |
|---|---|---|---|---|
| This compound | Yes | Yes | Yes | Yes |
| 5-Fluoro-2-methylphenylmethanamine | Moderate | No | Yes | No |
| 4-Bromo-3-fluorophenylmethanamine | Yes | Yes | Moderate | Moderate |
Q & A
Basic Question: What are the established synthetic routes for (5-Bromo-2-fluorophenyl)methanamine, and how can intermediates be characterized?
Methodological Answer:
The synthesis typically involves halogenation and amination steps. A multi-step approach may include:
Bromination : Direct bromination of 2-fluorophenyl precursors using brominating agents (e.g., NBS or Br₂).
Methylamination : Introduction of the methanamine group via reductive amination or nucleophilic substitution. For example, intermediates like 5-bromo-2-fluorobenzaldehyde can be converted to the target compound through a Gabriel synthesis or Strecker reaction .
Characterization :
- NMR : Confirm regioselectivity of bromine and fluorine positions (¹H/¹³C NMR).
- Mass Spectrometry : Validate molecular weight (expected m/z ~ 218.04).
- HPLC : Monitor purity (>95%) using a C18 column, acetonitrile/water mobile phase (70:30), and UV detection at 254 nm .
Basic Question: What analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structure using SHELX software for refinement. Parameters include Mo-Kα radiation (λ = 0.71073 Å) and Olex2 for graphical interpretation .
- FT-IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and C-Br/C-F vibrations (650–500 cm⁻¹).
- Elemental Analysis : Confirm C, H, N, Br, F composition within ±0.3% theoretical values .
Basic Question: How is this compound applied in medicinal chemistry, particularly in drug design?
Methodological Answer:
The bromine and fluorine substituents enhance binding affinity to biological targets. Applications include:
- Enzyme Inhibition : Docking studies (e.g., AutoDock Vina) show potential binding to microbial leucyl-tRNA synthetase via halogen-π interactions.
- Boronic Acid Derivatives : Synthesize boronate esters for protease inhibitors. React with pinacolborane under Pd catalysis (Suzuki-Miyaura conditions) .
Advanced Question: How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
Methodological Answer:
- Temperature Control : Limit side reactions (e.g., dehalogenation) by maintaining temperatures below 80°C during bromination.
- Catalyst Screening : Use Pd(OAc)₂/XPhos for efficient coupling steps (e.g., Buchwald-Hartwig amination) to reduce diarylamine byproducts.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, minimizing tar formation .
Advanced Question: How should researchers resolve contradictions in analytical data (e.g., NMR vs. HPLC purity)?
Methodological Answer:
- Iterative Refinement : Re-examine NMR integration ratios to detect overlapping peaks (e.g., aromatic protons). Use 2D NMR (COSY, HSQC) for ambiguity resolution.
- Cross-Validation : Compare HPLC retention times with authenticated standards. Adjust mobile phase pH to separate co-eluting impurities .
Advanced Question: What strategies are effective for resolving stereoisomers in derivatives of this compound?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.
- Dynamic Resolution : Employ kinetic resolution via enantioselective enzymatic amidation (e.g., Candida antarctica lipase B) .
Advanced Question: How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding stability using GROMACS with CHARMM36 force fields.
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities. Fluorine’s electronegativity enhances hydrophobic interactions in active sites .
Advanced Question: What purification challenges arise during large-scale synthesis, and how are they addressed?
Methodological Answer:
- Distillation Issues : High boiling points due to halogen substituents require vacuum distillation (≤0.1 mmHg).
- Column Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane gradients. For persistent impurities, employ recrystallization in ethanol/water .
Advanced Question: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Decomposition occurs >150°C (TGA analysis). Store at 2–8°C in amber vials to prevent photodegradation.
- Moisture Sensitivity : Lyophilize and store under argon to avoid amine oxidation .
Advanced Question: What are the key considerations for scaling up synthesis while maintaining yield?
Methodological Answer:
- Process Intensification : Use flow chemistry for exothermic steps (e.g., bromination) to improve heat dissipation.
- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce metal leaching.
- Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to optimize parameters (e.g., stoichiometry, reaction time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
